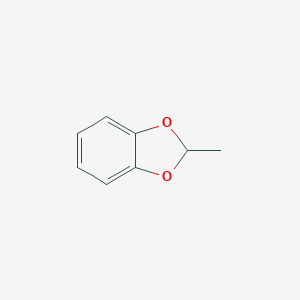
2-Methyl-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,3-benzodioxole is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemistry
Building Block for Synthesis
2-Methyl-1,3-benzodioxole serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile compound in synthetic organic chemistry.
| Application | Description |
|---|---|
| Synthesis of Organic Molecules | Used in the formation of derivatives for pharmaceutical applications. |
| Reaction Intermediates | Acts as an intermediate in the synthesis of bioactive compounds. |
Biology
Auxin Receptor Agonist
Research has shown that this compound acts as an agonist for the auxin receptor TIR1 (Transport Inhibitor Response 1), which plays a critical role in plant growth and development. This property makes it valuable in agricultural research.
| Biological Effect | Mechanism |
|---|---|
| Promotes Root Growth | Enhances auxin response reporter’s (DR5:GUS) transcriptional activity. |
| Interaction with TIR1 | Binds more effectively than traditional auxins like NAA (1-naphthylacetic acid). |
Medicine
Potential Therapeutic Uses
The compound is under investigation for its potential as a cyclooxygenase (COX) inhibitor and its cytotoxic properties against cancer cells. This suggests its applicability in developing new anti-inflammatory and anticancer therapies.
| Therapeutic Application | Potential Benefits |
|---|---|
| COX Inhibition | May reduce inflammation and pain associated with various conditions. |
| Cytotoxicity Against Cancer | Exhibits properties that could be harnessed for cancer treatment. |
Case Study 1: Auxin Response Modulation
In a study conducted on Arabidopsis thaliana and Oryza sativa, it was demonstrated that this compound significantly enhanced root growth. The mechanism involved binding to the TIR1 receptor, leading to a robust transcriptional response similar to natural auxins.
Case Study 2: Synthesis of Bioactive Compounds
Research published in the Journal of Biological Chemistry highlighted the use of this compound as a precursor for synthesizing novel bioactive compounds that exhibit antifungal properties. The study emphasized its role in developing new agrochemicals aimed at crop protection.
化学反应分析
Esterification and Acylation Reactions
The benzodioxole ring facilitates electrophilic substitution at activated positions, while the methyl group can participate in oxidation or functional group interconversion.
Key findings:
-
Phosphorus pentoxide acts as both dehydrating agent and catalyst in ketoester syntheses .
-
EDCI-mediated couplings show superior regioselectivity compared to traditional methods .
Ring-Opening and Heterocycle Formation
The 1,3-benzodioxole system undergoes ring-opening under specific conditions to form biologically active heterocycles.
Notable observations:
-
Sodium azide treatment generates reactive intermediates for Huisgen cycloadditions .
-
Hydrazinolysis of ester derivatives produces carbohydrazides with antimicrobial potential .
Electrophilic Substitution Reactions
The electron-rich aromatic system directs incoming electrophiles to specific positions:
Halogenation
Nitration
Oxidative Transformations
Controlled oxidation modifies both the aromatic system and methyl group:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ (acidic) | Reflux, 6 hrs | 2-Carboxy-1,3-benzodioxole | Chelating agent synthesis |
| O₃ (ozone) | -78°C, CH₂Cl₂ | Ring-opened dicarbonyl compound | Fragrance intermediates |
属性
CAS 编号 |
14046-39-0 |
|---|---|
分子式 |
C8H8O2 |
分子量 |
136.15 g/mol |
IUPAC 名称 |
2-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C8H8O2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-6H,1H3 |
InChI 键 |
AYEXQFUNWFFKAP-UHFFFAOYSA-N |
SMILES |
CC1OC2=CC=CC=C2O1 |
规范 SMILES |
CC1OC2=CC=CC=C2O1 |
Key on ui other cas no. |
14046-39-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















